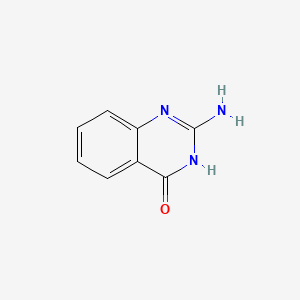

2-アミノ-3H-キナゾリン-4-オン

概要

説明

2-アミノキナゾリン-4(3H)-オンは、キナゾリノン類に由来する複素環式化合物です。この化合物は、その多様な生物活性と潜在的な治療用途により、大きな注目を集めています。それは、第2位にアミノ基を持つキナゾリノンコアを特徴としています。

合成経路と反応条件:

可視光誘起縮合環化: グリーンで効率的な方法には、2-アミノ安息香酸アミドとアルデヒドを可視光照射下で縮合させる方法があります。

従来の方法: 従来の合成では、アントラニル酸とホルムアミドまたはギ酸を高温度条件下で反応させて、2-アミノキナゾリン-4(3H)-オンを得ます。

工業生産方法: 工業生産では、通常、スケーラビリティとコスト効率の良さから、従来の方法が採用されています。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。

反応の種類:

酸化: 2-アミノキナゾリン-4(3H)-オンは、酸化反応を受け、さまざまな酸化誘導体を生成することができます。

還元: 還元反応により、化合物は還元型に変換され、異なる生物活性を示す場合があります。

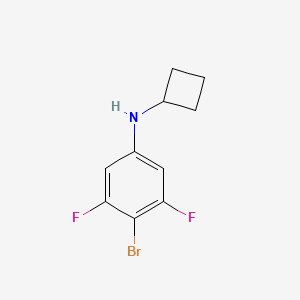

置換: 第2位のアミノ基は、置換反応に参加することができ、さまざまな置換誘導体を生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: 置換反応では、通常、ハロゲン化剤または求核剤を穏やかな条件から中等度条件下で使用します。

生成される主な生成物:

科学研究への応用

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、顕著な抗菌、抗真菌、および抗ウイルス活性を示します。

医学: それは、抗癌剤、抗結核剤、および抗炎症薬の開発に有望であることが示されています.

産業: この化合物は、染料、顔料、およびその他の工業用化学品の合成に使用されます。

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.

Medicine: It has shown promise in the development of anticancer, antitubercular, and anti-inflammatory drugs.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

2-アミノキナゾリン-4(3H)-オンの作用機序は、その用途によって異なります。抗菌活性では、細菌酵素を標的にし、細胞プロセスを阻害します。 抗癌用途では、細胞増殖と生存に関与する特定のキナーゼとシグナル伝達経路を阻害します .

生化学分析

Biochemical Properties

2-Amino-3H-quinazolin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies. Additionally, 2-Amino-3H-quinazolin-4-one interacts with kinases, enzymes that play a pivotal role in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 2-Amino-3H-quinazolin-4-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Amino-3H-quinazolin-4-one can induce apoptosis by activating caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 2-Amino-3H-quinazolin-4-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with dihydrofolate reductase involves binding to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis . Additionally, 2-Amino-3H-quinazolin-4-one can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, leading to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

The effects of 2-Amino-3H-quinazolin-4-one can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3H-quinazolin-4-one remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, although the exact duration of its efficacy can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Amino-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Amino-3H-quinazolin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by altering the levels of various metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.

類似化合物との比較

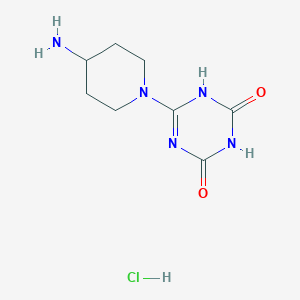

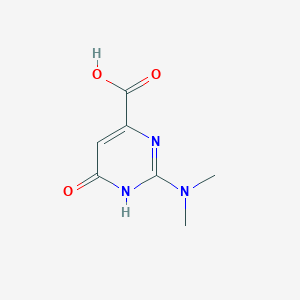

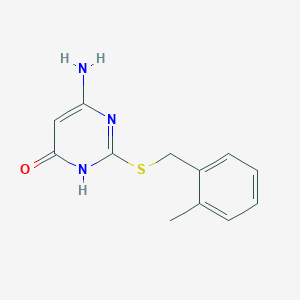

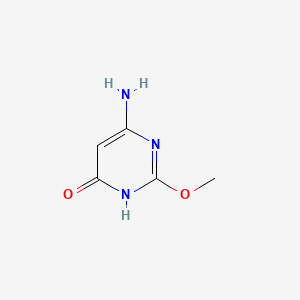

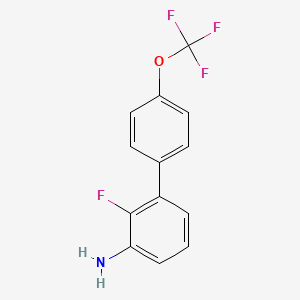

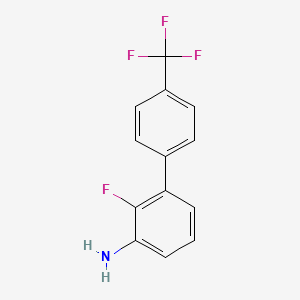

2-アミノキナゾリン-4(3H)-オンは、その汎用性の高い生物活性と合成の容易さにより、独特です。類似の化合物には以下が含まれます。

キナゾリン-4(3H)-オン: 第2位にアミノ基がなく、異なる生物活性を示します。

2-メチルキナゾリン-4(3H)-オン: アミノ基をメチル基に置き換えると、その化学的特性と用途が変化します。

2-フェニルキナゾリン-4(3H)-オン: 第2位にフェニル基が存在すると、その生物活性プロファイルが大きく変化します.

結論として、2-アミノキナゾリン-4(3H)-オンは、その多様な用途と潜在的な治療的利点により、大きな関心を集めている化合物です。その独特の構造と反応性は、科学研究と工業用途において貴重な化合物となっています。

特性

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-3H-quinazolin-4-one a valuable building block for drug discovery?

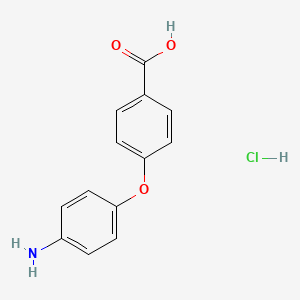

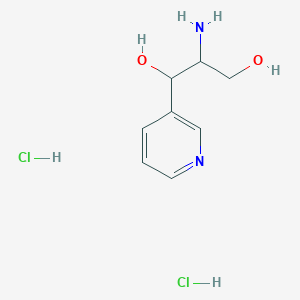

A1: The 2-amino-3H-quinazolin-4-one structure exhibits remarkable versatility, allowing for diverse chemical modifications. This adaptability enables researchers to fine-tune the molecule's properties and optimize its interactions with biological targets. For instance, researchers have successfully synthesized potent fibrinogen receptor antagonists by modifying the 2-amino-3H-quinazolin-4-one core. []

Q2: The synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key intermediate in drug development, has been known to be complex. Are there any recent advancements in simplifying its production?

A2: Absolutely! A novel method utilizing a sequential C-N cross-coupling and intramolecular amidation process has emerged as a more efficient route for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This approach employs readily available starting materials, 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine, and leverages palladium catalysts to achieve high yields. [] The use of [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate as a catalyst proved particularly effective. []

Q3: Beyond traditional synthetic methods, are there any alternative approaches for preparing 2-amino-3H-quinazolin-4-one derivatives?

A3: Yes, researchers have successfully employed the tandem aza-Wittig reaction for the efficient synthesis of diverse 2-amino-3H-quinazolin-4-one derivatives. [] This approach involves reacting iminophosphorane with aromatic isocyanate and a nucleophile under mild conditions. [] This method offers a streamlined and potentially more sustainable route to access a wider array of 2-amino-3H-quinazolin-4-one analogs for further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)